molecular formula C16H14ClN3O3 B1293010 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide CAS No. 1119452-10-6

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide

Cat. No.: B1293010
CAS No.: 1119452-10-6
M. Wt: 331.75 g/mol
InChI Key: MQOOQOXBXMRQQA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide undergoes several types of chemical reactions:

Scientific Research Applications

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. The oxadiazole ring may also interact with biological targets through hydrogen bonding and π-π interactions, affecting various signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide include:

  • 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopentylbenzamide
  • N-Benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
  • 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide

These compounds share the oxadiazole and chloromethyl functionalities but differ in the substituents attached to the benzamide moiety. The unique combination of the furan ring and the specific substitution pattern in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-10-2-7-13(22-10)9-18-16(21)12-5-3-11(4-6-12)15-19-14(8-17)23-20-15/h2-7H,8-9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOOQOXBXMRQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132738
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furanyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-10-6
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furanyl)methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furanyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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